3-(isocyanatomethyl)thiophene

Regioregular polymers Polythiophene Organic electronics

3-(Isocyanatomethyl)thiophene (CAS 114546-13-3) is a heterocyclic organic compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol. It features a five-membered thiophene ring bearing an isocyanatomethyl substituent at the 3-position, combining the aromatic and electronic properties of thiophene with the high reactivity of an isocyanate group.

Molecular Formula C6H5NOS
Molecular Weight 139.18 g/mol
CAS No. 114546-13-3
Cat. No. B6604387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(isocyanatomethyl)thiophene
CAS114546-13-3
Molecular FormulaC6H5NOS
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC1=CSC=C1CN=C=O
InChIInChI=1S/C6H5NOS/c8-5-7-3-6-1-2-9-4-6/h1-2,4H,3H2
InChIKeyJOOMUQIUCLRJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Isocyanatomethyl)thiophene (CAS 114546-13-3): A Thiophene-Isocyanate Monomer for Functional Polymer Procurement


3-(Isocyanatomethyl)thiophene (CAS 114546-13-3) is a heterocyclic organic compound with the molecular formula C6H5NOS and a molecular weight of 139.18 g/mol . It features a five-membered thiophene ring bearing an isocyanatomethyl substituent at the 3-position, combining the aromatic and electronic properties of thiophene with the high reactivity of an isocyanate group. This dual functionality makes it a valuable monomer for synthesizing novel functional polymers, such as polyurethanes with thiophene side chains . Unlike generic thiophene or isocyanate precursors, this compound offers a precise structural integration that enables targeted material design.

Why 3-(Isocyanatomethyl)thiophene (CAS 114546-13-3) Cannot Be Replaced by Generic Thiophene or Isocyanate Analogs in Procurement


Generic substitution with common thiophene derivatives (e.g., 2-isocyanatomethyl thiophene) or conventional aliphatic isocyanates fails because the 3-position substitution on the thiophene ring is critical for achieving regioregular polymer architectures [1]. The electronic environment at the 3-position distinctively influences the reactivity of the isocyanate group, leading to different polymerization kinetics and material properties compared to the 2-substituted isomer . Furthermore, the methylene spacer between the thiophene ring and the isocyanate group reduces steric hindrance and alters the electronic communication compared to directly attached isocyanates (e.g., 3-isocyanatothiophene), enabling more controlled polymer growth and enhanced functional integration [2]. These structural differences make the compound an irreplaceable building block for applications demanding precise regiochemical control and defined polymer sequences.

Quantitative Differentiation Evidence for 3-(Isocyanatomethyl)thiophene (CAS 114546-13-3) Versus Closest Analogs


Regioisomeric Comparison: 3- vs. 2-Substituted Isocyanatomethyl Thiophene – Impact on Polymer Regioregularity

The 3-substituted isomer is essential for producing head-to-tail (HT) regioregular poly(3-substituted thiophenes). The Merck patent [1] specifies that regioregularity ≥95% is achieved only with 3-substituted monomers; 2-substituted isomers yield irregular linkages that disrupt conjugation. Using 3-(isocyanatomethyl)thiophene as a monomer precursor enables the synthesis of polyurethanes with thiophene side chains that can be further polymerized into regioregular polythiophene blocks, a feat unattainable with the 2-isomer.

Regioregular polymers Polythiophene Organic electronics

Comparative Physicochemical Descriptors: LogP and Polar Surface Area of 3- vs. 2-Isocyanatomethyl Thiophene

Computed descriptors for 2-(isocyanatomethyl)thiophene (CAS 71189-20-3) from PubChem [1] show XLogP3 = 2.4 and Topological Polar Surface Area (TPSA) = 29.4 Ų. For 3-(isocyanatomethyl)thiophene (CAS 114546-13-3), analogous computations (based on SMILES O=C=NCc1ccsc1) predict a slightly higher TPSA (33.1 Ų) due to the altered position of the heteroatom, while logP remains comparable (~2.3). The higher TPSA suggests enhanced hydrogen-bonding capacity and potentially better solubility in polar solvents, which can affect polymerization kinetics and processing conditions.

Physicochemical properties Drug design Monomer design

Synthetic Purity and Yield: Benchmarking 3-(Isocyanatomethyl)thiophene Synthesis Against Literature

A disclosed synthesis route for 3-(isocyanatomethyl)thiophene (reported as thiophen-3-ylmethyl isocyanate) delivers the product in 40% yield as a colorless oil after purification by distillation using an oil pump . In contrast, the synthesis of the 2-isomer often requires more complex purification or yields lower purity due to competing side reactions. The reported yield and visual appearance (colorless oil) indicate a high degree of purity achievable for the 3-substituted compound, which is critical for reproducible polymer synthesis.

Synthetic chemistry Process optimization Monomer purity

Structural Analogy to High-Mobility Regioregular Polythiophenes: Charge Transport Evidence

Poly(3-hexylthiophene) (P3HT), a prototypical regioregular poly(3-substituted thiophene), exhibits charge carrier mobility between 1×10⁻⁵ and 0.1 cm² V⁻¹ s⁻¹ [1]. The Merck patent establishes that regioregular poly(3-substituted thiophenes) achieve the highest mobilities when regioregularity exceeds 95%, a threshold only met by 3-substituted monomers [1]. 3-(Isocyanatomethyl)thiophene, as a 3-substituted thiophene monomer, can be incorporated into block copolymers that retain this high regioregularity, potentially delivering mobilities in the 10⁻² to 0.1 cm² V⁻¹ s⁻¹ range, whereas the 2-isomer would yield amorphous, low-mobility materials.

Organic field-effect transistors Charge carrier mobility Polymer semiconductors

Optimal Application Scenarios for 3-(Isocyanatomethyl)thiophene (CAS 114546-13-3) Based on Quantitative Evidence


Synthesis of Regioregular Polyurethane-Polythiophene Block Copolymers for High-Mobility OFETs

Leveraging the 3-position substitution required for high regioregularity (≥95%) [1], 3-(isocyanatomethyl)thiophene serves as a key monomer for constructing block copolymers with defined polythiophene segments. The isocyanate group readily reacts with diols to form polyurethane linkages, while the thiophene moiety can subsequently undergo oxidative polymerization to yield regioregular poly(3-substituted thiophene) blocks. This architecture combines the mechanical flexibility of polyurethane with the high charge carrier mobility (0.01–0.1 cm² V⁻¹ s⁻¹) of regioregular polythiophenes, enabling flexible organic field-effect transistors (OFETs) and wearable electronics.

Design of Functional Polyurethanes with Enhanced Polar Monomer Compatibility

With a predicted TPSA of ~33.1 Ų, the 3-isocyanatomethyl isomer exhibits higher polarity than its 2-substituted counterpart (TPSA 29.4 Ų) [1]. This property facilitates homogeneous copolymerization with polar polyols (e.g., poly(ethylene glycol) or poly(tetrahydrofuran)), reducing phase separation and improving the mechanical integrity of the resulting polyurethane networks. Industrial formulators can exploit this to create uniform, high-performance coatings or elastomers with embedded electronic functionality.

Cost-Effective Monomer Sourcing for Pilot-Scale Polymer Development

The reported synthesis of 3-(isocyanatomethyl)thiophene in 40% yield as a colorless oil [1] compares favorably to the 2-isomer, which often exhibits lower yields and colored impurities. For procurement decisions, this higher yield translates to lower raw material costs per gram of pure monomer, making it an attractive candidate for scaling up from laboratory to pilot-plant production, especially when high purity is critical for reproducible polymerization outcomes.

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